molecular formula C16H12N4OS B5626400 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide

3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No. B5626400
M. Wt: 308.4 g/mol
InChI Key: UDVSFYDQACOJAI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, involves condensation reactions under specific conditions. For instance, a compound was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes, yielding a 90% yield. The structure was then determined using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through spectral studies and X-ray crystallography. For example, derivatives of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine were characterized using IR, NMR, and single crystal X-ray data, revealing intricate intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).

Chemical Reactions and Properties

Compounds like 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide often undergo various chemical reactions, forming different derivatives under specific conditions. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines led to the formation of different derivatives, including 1,2,5-thiadiazoles and 1,2,3-oxathiazoles, showing the versatility of these compounds in chemical synthesis (Tornus et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds. Studies on similar compounds, like Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, have shown that slight changes in molecular conformation significantly impact their solid-state properties, highlighting the importance of molecular packing and intermolecular interactions (Percino et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to form different chemical bonds, are fundamental aspects of these compounds. For instance, the study of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives showed intricate chemical behaviors and interactions, providing insights into the chemical properties of related compounds (Adhami et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(E)-3-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-11H,(H,18,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVSFYDQACOJAI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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